molecular formula C10H9ClO2 B055422 Methyl 4-chlorocubanecarboxylate CAS No. 122200-62-8

Methyl 4-chlorocubanecarboxylate

Cat. No. B055422
M. Wt: 196.63 g/mol
InChI Key: PBYHSMBLPMUVLX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related chloro-carboxylate compounds involves various chemical strategies, including the utilization of Vilsmeier reagent for chloro-substituted derivatives, and innovative protocols such as the reaction of methyl propiolate with ammonium carbonate under ultrasonic irradiation for dihydropyridine derivatives. These methods highlight the versatility and creativity in synthesizing complex chloro-carboxylate structures, potentially applicable to methyl 4-chlorocubanecarboxylate as well (Kysil et al., 2011); (He et al., 2015).

Molecular Structure Analysis

Molecular structure analysis often relies on crystallography and spectroscopy. For instance, the crystal structure and molecular modeling of similar chloro-carboxylate compounds provide insights into the arrangement of atoms and the spatial orientation, which is crucial for understanding the chemical reactivity and properties of such molecules (Héctor Novoa de Armas et al., 2000).

Chemical Reactions and Properties

The chemical reactivity of chloro-carboxylates involves a variety of reactions, including cyclization and polymerization, demonstrating the potential for forming complex molecular architectures. Such reactions are indicative of the functional versatility of methyl 4-chlorocubanecarboxylate in synthetic chemistry (Bradbury et al., 1982).

Scientific Research Applications

  • Hemoglobin Allosteric Modifiers : Research on 2-(aryloxy)-2-methylpropionic acids, related structurally to Methyl 4-chlorocubanecarboxylate, demonstrated their ability to affect hemoglobin's oxygen affinity. This has potential applications in clinical or biological areas requiring a reversal of depleted oxygen supply, like ischemia, stroke, and tumor radiotherapy (Randad et al., 1991).

  • Cubane Chemistry : The study of various cubane derivatives, including Methyl 4-chlorocubanecarboxylate, provided insights into the effects of different substituents on the cubane structure. This research helps understand the molecular behavior of cubane derivatives in different chemical environments (Irngartinger et al., 1999).

  • Protein Methylation : Investigation into protein methylation in pea chloroplasts involved the use of [(3)H-methyl]-S-adenosylmethionine, a compound structurally similar to Methyl 4-chlorocubanecarboxylate. This study enhances the understanding of protein methylation processes in plants (Niemi et al., 1990).

  • Inhibition of Protein Carboxyl Methylation : Research on cyclic nucleotide phosphodiesterases showed their role in inhibiting protein carboxyl methylation in blood platelets. This can inform the development of drugs targeting these pathways, where compounds like Methyl 4-chlorocubanecarboxylate could play a role (Macfarlane, 1984).

  • Anticonvulsant Activity : The synthesis and evaluation of various compounds, including those structurally related to Methyl 4-chlorocubanecarboxylate, provided insights into their potential anticonvulsant activities. This research contributes to understanding and developing new treatments for epilepsy (Scott et al., 1993).

Safety And Hazards

Methyl 4-chlorocubanecarboxylate is a laboratory chemical and should not be released into the environment . It is recommended to avoid contact with skin and eyes, avoid inhalation of vapour or mist, and keep away from sources of ignition .

properties

IUPAC Name

methyl 4-chlorocubane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO2/c1-13-8(12)9-2-5-3(9)7-4(9)6(2)10(5,7)11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBYHSMBLPMUVLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12C3C4C1C5C2C3C45Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90557972
Record name Methyl 4-chloropentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90557972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-chlorocubanecarboxylate

CAS RN

122200-62-8
Record name Methyl 4-chloropentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90557972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
EJ Ko, GP Savage, CM Williams, J Tsanaktsidis - Organic Letters, 2011 - ACS Publications
… , (10) we were surprised to find that the major component isolated was methyl cubanecarboxylate, with only a trace of the corresponding chloride (methyl 4-chlorocubanecarboxylate) as …
Number of citations: 60 pubs.acs.org

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